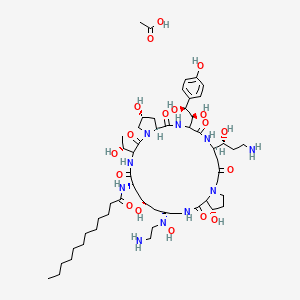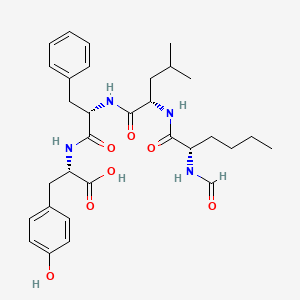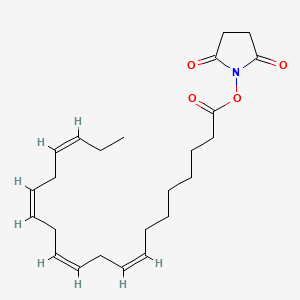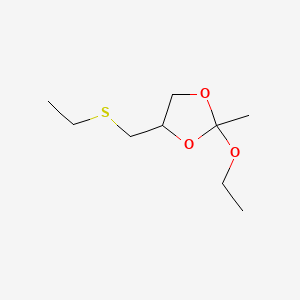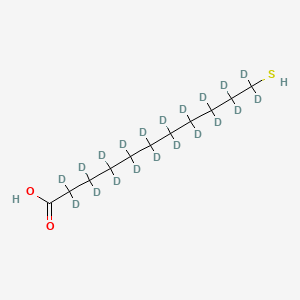
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, such as:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst, hydrogen atoms in the precursor molecule can be replaced with deuterium atoms.
Deuterated Reagents: Utilizing deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or catalytic hydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring a high yield of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thiol form.
Substitution: The deuterium atoms in the compound can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the deuterium atoms.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of deuterated materials and compounds for specialized applications.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of the molecule. This can lead to altered biological activity and improved pharmacokinetic properties in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosadeuterio-11-sulfanylundecanoic acid: A deuterated analog of the parent compound.
This compound: Another deuterated analog with similar properties.
Uniqueness
The uniqueness of this compound lies in its high degree of deuteration, which imparts distinct physical and chemical properties. These properties make it valuable for specific applications in research and industry, where stability and isotopic labeling are crucial.
Propiedades
Fórmula molecular |
C11H22O2S |
|---|---|
Peso molecular |
238.48 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-11-sulfanylundecanoic acid |
InChI |
InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clave InChI |
GWOLZNVIRIHJHB-KHKAULECSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
SMILES canónico |
C(CCCCCS)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



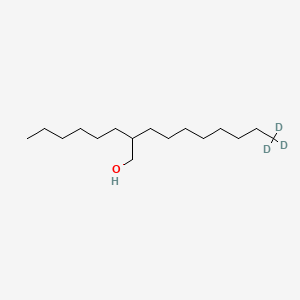

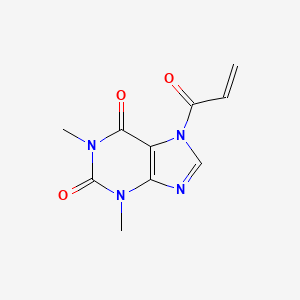
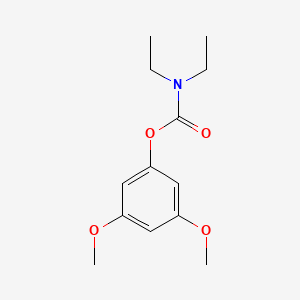
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
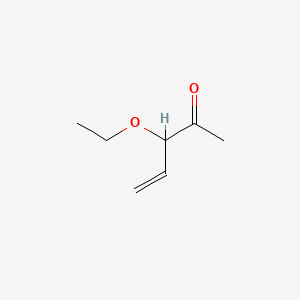
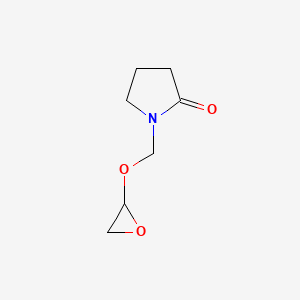
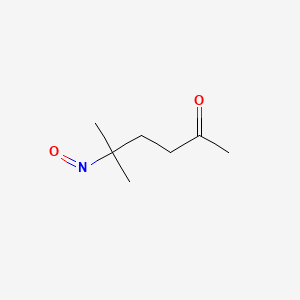
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
